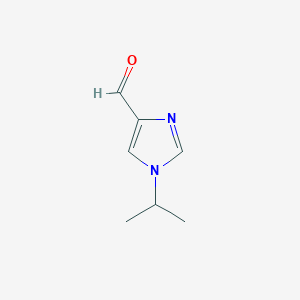

1-异丙基-1H-咪唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Isopropyl-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C7H10N2O . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its versatile reactivity .

Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1H-imidazole-4-carbaldehyde consists of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an isopropyl group and a carbaldehyde group .Physical And Chemical Properties Analysis

1-Isopropyl-1H-imidazole-4-carbaldehyde is a white to light yellow solid . It has a molecular weight of 96.09 g/mol . It exhibits strong nucleophilic character, making it an important intermediate in the production of various heterocyclic compounds . It is sensitive to air and light, and should be stored in a cool, dry place away from direct sunlight to prevent degradation .科学研究应用

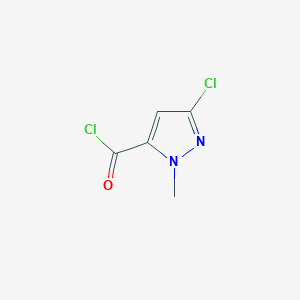

Organic Synthesis

1-Isopropyl-1H-imidazole-4-carbaldehyde: is a versatile building block in organic synthesis. Its reactivity allows for the creation of a variety of heterocyclic compounds. The compound’s aldehyde group reacts with various nucleophiles, enabling the synthesis of imidazole derivatives that are crucial in constructing complex organic molecules .

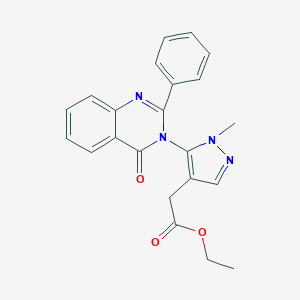

Pharmaceutical Intermediates

The compound serves as an intermediate in pharmaceuticals, aiding in the development of drugs for infectious diseases, neurological disorders, and cancer. Its role in the synthesis of pharmaceutical intermediates is pivotal due to its structural versatility and reactivity .

Antimicrobial and Antifungal Applications

Due to its antimicrobial and antifungal properties, 1-Isopropyl-1H-imidazole-4-carbaldehyde is being researched for its potential use in new drug development. This could lead to treatments for a range of infections and diseases caused by microbes and fungi .

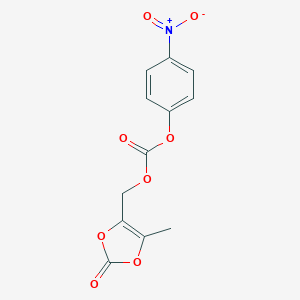

Materials Science

In materials science, this compound is used to create functionalized polymers and ligands for coordination chemistry. It’s also a component in metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .

Agrochemicals

The compound’s reactivity and structural features make it a candidate for creating agrochemicals. It could be used to develop new pesticides or herbicides, contributing to more effective and possibly safer agricultural practices .

Cancer Research

In cancer research, 1-Isopropyl-1H-imidazole-4-carbaldehyde is explored for its potential in creating inhibitors that target specific pathways involved in cancer cell proliferation. This could lead to more targeted and effective cancer therapies .

Each of these applications demonstrates the compound’s importance in scientific research and its potential to contribute to advancements in various fields. The compound’s diverse reactivity and the ability to form multiple bonds make it a valuable asset in the development of new materials and medicines. It’s important to note that while the compound has many promising applications, safety protocols must be strictly followed due to its potential skin, eye, and respiratory irritation risks .

安全和危害

Handling 1-Isopropyl-1H-imidazole-4-carbaldehyde requires strict safety measures due to potential skin, eye, and respiratory irritation, as well as sensitization and long-term health risks . Therefore, proper safety protocols such as wearing protective equipment, working in well-ventilated areas, and following appropriate storage and disposal procedures are crucial .

未来方向

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

作用机制

Target of Action

1-Isopropyl-1H-imidazole-4-carbaldehyde, also known as 1H-Imidazole-4-carboxaldehyde,1-(1-methylethyl)-(9CI), is a derivative of imidazole . Imidazoles are key components of functional molecules used in a variety of applications . .

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

It is known that imidazole derivatives can exhibit a wide range of biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Action Environment

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other substances.

属性

IUPAC Name |

1-propan-2-ylimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(2)9-3-7(4-10)8-5-9/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQKHMVLXOBENG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-imidazole-4-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)

![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)